Cas no 928-97-2 ((3E)-hex-3-en-1-ol)

(3E)-hex-3-en-1-ol structure
(3E)-hex-3-en-1-ol structure
Product Name:(3E)-hex-3-en-1-ol
CAS No:928-97-2
Molecular Formula:C6H12O
Molecular Weight:100.158882141113
MDL:MFCD00002960
CID:83213
PubChem ID:24902033

(3E)-hex-3-en-1-ol Properties

Names and Identifiers

    • trans-hex-3-en-1-ol
    • trans-3-Hexen-1-ol
    • (3E)-Hex-3-en-1-ol
    • (3E)-3-HEXEN-1-OL
    • 3-HEXEN-1-OL
    • E-3-HEXEN-1-OL
    • T3 HEXENOL
    • TRANS-3-HEXENOL
    • 3-Hexen-1-ol,(E)- (8CI)
    • 3-Hexen-1-ol, trans- (7CI)
    • (3E)-Hexenol
    • (E)-3-Hexen-1-ol
    • (E)-3-Hexenol
    • (3E)-3-Hexen-1-ol (ACI)
    • 3-Hexen-1-ol, (E)- (8CI)
    • trans-1-Hydroxy-3-hexene
    • MDL: MFCD00002960
    • InChIKey: UFLHIIWVXFIJGU-ONEGZZNKSA-N
    • Inchi: 1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+
    • SMILES: C(/CCO)=C\CC
    • BRN: 1719713

Computed Properties

  • Exact Mass: 100.08900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 100.089
  • Heavy Atom Count: 7
  • Complexity: 48.1
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 1.3
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • LogP: 1.33500
  • PSA: 20.23000
  • Merck: 14,4700
  • Refractive Index: n20/D 1.439(lit.)
  • Water Partition Coefficient: Slightly soluble in water.
  • Boiling Point: 61-62 °C/12 mmHg(lit.)
  • Melting Point: 99 ºC
  • Flash Point: Fahrenheit: 138.2 ° f
    Celsius: 59 ° c
  • FEMA: 4356 | TRANS-3-HEXENOL
  • Solubility: Slightly soluble (14 g/l) (25 º C),
  • Color/Form: Colorless liquid with green aroma
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids.
  • Solubility: Slightly soluble in water, ethanol, propylene glycol, diethyl ether, miscible with oil
  • Density: 0.817 g/mL at 25 °C(lit.)

(3E)-hex-3-en-1-ol Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003VE0-1g
TRANS-3-HEXEN-1-OL
928-97-2 97%
1g
$44.00 2025-02-20
A2B Chem LLC
AB79848-1g
(E)-Hex-3-en-1-ol
928-97-2 97%
1g
$35.00 2024-07-18
Aaron
AR003VMC-250mg
trans-3-Hexen-1-ol
928-97-2 97%
250mg
$13.00 2025-01-22
abcr
AB179029-5 g
trans-3-Hexen-1-ol, 97%; .
928-97-2 97%
5 g
€80.30 2023-07-20
Ambeed
A277506-25g
(E)-Hex-3-en-1-ol
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$174.0
Chemenu
CM542565-10g
(E)-Hex-3-en-1-ol
928-97-2 96%
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Enamine
EN300-39013-1.0g
hex-3-en-1-ol, Mixture of isomers
928-97-2
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eNovation Chemicals LLC
D628428-5g
trans-3-Hexen-1-ol
928-97-2 97%
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Life Chemicals
F0001-2233-0.25g
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0.25g
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TRC
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trans-3-Hexen-1-ol
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250mg
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(3E)-hex-3-en-1-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Unsaturated aldehydes and ketones. III. Synthesis of the violet-leaf aldehyde, trans,cis-2,6-nonadien-1-al
Jutz, Christian, Chemische Berichte, 1959, 92, 1983-9

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Reference
Ring scission of cyclic β-halo ethers with samarium diiodide: a synthesis of (E)- and (Z)-enynols
Crombie, Leslie; Rainbow, Linda J., Tetrahedron Letters, 1988, 29(49), 6517-20

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether
Reference
Ring scission reaction of 2-alkyl-3-chlorotetrahydrofurans by magnesium
Ding, Xinteng; Ge, Yu; Teng, Zhu; Fan, Junyao, Youji Huaxue, 1987, (4), 291-3

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Poly(methylhydrosiloxane) ,  Sodium borohydride Solvents: Diisopropyl ether
Reference
Preparation of alcohols using hydride reduction
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Methyldiethoxysilane Catalysts: Sodium triethylborohydride ,  (SP-5-13)-Dichloro[N,N′-[(2,6-pyridinediyl-κN)diethylidyne]bis[2,6-bis(1-methyle… Solvents: Toluene ;  -78 °C; 1 h, 40 °C
Reference
Selective Cobalt-Catalyzed Reduction of Terminal Alkenes and Alkynes Using (EtO)2Si(Me)H as a Stoichiometric Reductant
Raya, Balaram; Biswas, Souvagya; RajanBabu, T. V., ACS Catalysis, 2016, 6(9), 6318-6323

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Samarium iodide (SmI2) Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide
Reference
Reductions with samarium(II) iodide
Molander, Gary A., Organic Reactions (Hoboken, 1994, 46,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Reference
Acyl transfer reactions with phosphine oxides: synthesis of E-homoallylic alcohols, cyclopropyl ketones, and γ-hydroxy ketones
Wallace, Paul; Warren, Stuart, Journal of the Chemical Society, 1988, (11), 2971-8

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Octane
1.2 Reagents: Methyllithium Solvents: Diethyl ether
1.3 Reagents: Tributylamine ;  15 °C
1.4 Reagents: Hydrogen ion Solvents: Water
Reference
Syntheses using alkyne-derived alkenyl- and alkynylaluminum compounds
Zweifel, George; Miller, Joseph A., Organic Reactions (Hoboken, 1984, 32,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1,1′-(1,2-ethanediyl)bis(1,1-dimet… ,  2374202-84-1 Solvents: Water-d2 ;  2 min, rt; 12 h, rt
Reference
A Supramolecular Strategy for Selective Catalytic Hydrogenation Independent of Remote Chain Length
Bender, Trandon A.; Bergman, Robert G.; Raymond, Kenneth N. ; Toste, F. Dean, Journal of the American Chemical Society, 2019, 141(30), 11806-11810

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Methyllithium
1.2 -
Reference
Ethylene oxide
Thomas, Edward W., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstic acid (H2WO4) (reaction products with selenic acid) ,  Selenic acid (reaction products with tungstic acid) Solvents: Acetonitrile ,  Water ;  10 h, 32 °C
Reference
Selenium- or tellurium-containing tungsten peroxides and catalysts containing them with high epoxidation activity
, Japan, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Alumina ,  Iron ,  Ruthenium Solvents: Ethanol ;  2 MPa, rt → 120 °C; 4 h, 120 °C
Reference
Synthesis method of leaf alcohol from piperylene
, China, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  30 min, 0 °C; 12 h, 20 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Pd-catalyzed γ-arylation of γ,δ-unsaturated O-carbamates via an unusual haptotropic rearrangement
Royal, Titouan; Baudoin, Olivier, Chemical Science, 2019, 10(8), 2331-2335

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  2 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ;  45 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, -78 °C; 1 h, -78 °C → rt
1.4 Reagents: Piperidinium acetate Solvents: Dimethyl sulfoxide ;  6 - 12 h, 100 °C
1.5 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 14 h, reflux
1.6 Reagents: Sodium sulfate Solvents: Water ;  0 °C
Reference
Tandem IBX-Promoted Primary Alcohol Oxidation/Opening of Intermediate β,γ-Diolcarbonate Aldehydes to (E)-γ-Hydroxy-α,β-enals
Kumari, Anupama; Gholap, Sachin P.; Fernandes, Rodney A., Chemistry - An Asian Journal, 2019, 14(13), 2278-2290

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Reference
Insect sex pheromones. Stereospecific syntheses of few lepidoptera pheromones containing (E)-alkene moiety
Vig, O. P.; Kad, G. L.; Sabharwal, Arun; Dogra, Vijay; Sharma, Sanjiv, Journal of the Indian Chemical Society, 1989, 66(4), 233-5

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water
Reference
Transition metal promoted alkylations of alkynols
Coleman, R. A.; O'Doherty, C. M.; Tweedy, H. E.; Harris, T. V.; Thompson, D. W., Journal of Organometallic Chemistry, 1976, 107(1),

Synthetic Circuit 17

Reaction Conditions
Reference
Cleavage of 2-ethyl-3-bromotetrahydrofuran by magnesium
Polivin, Yu. N.; Sheveleva, T. S.; Rodin, A. P.; Karakhanov, R. A., Izvestiya Vysshikh Uchebnykh Zavedenii, 1992, 35(9), 110-12

Synthetic Circuit 18

Reaction Conditions
Reference
Interaction of 2,3-dibromotetrahydrofuran with ethylmagnesium bromide
Polivin, Yu. N.; Sheveleva, T. S.; Sorokina, E. V.; Karakhanov, R. A.; Makaya, A. I.; et al, Metalloorganicheskaya Khimiya, 1991, 4(6), 1257-61

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 10 min, 0 °C; 0 °C → rt; 2.5 h, rt
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Catalytic Regio- and Enantioselective Oxytrifluoromethylthiolation of Aliphatic Internal Alkenes by Neighboring Group Assistance
Xu, Jia; Zhang, Yuanyuan; Qin, Tian; Zhao, Xiaodan, Organic Letters, 2018, 20(20), 6384-6388

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 0 °C
Reference
Synthesis of bicyclic tetrahydrofurans from linear precursors using manganese(III) acetate
Chany, Anne-Caroline; Marx, Leo B.; Burton, Jonathan W., Organic & Biomolecular Chemistry, 2015, 13(35), 9190-9193

(3E)-hex-3-en-1-ol Raw materials

(3E)-hex-3-en-1-ol Preparation Products

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